molecular formula C12H20N4O B13243201 5-amino-6-(1-methyl-1H-imidazol-5-yl)-1-propylpiperidin-2-one

5-amino-6-(1-methyl-1H-imidazol-5-yl)-1-propylpiperidin-2-one

Cat. No.: B13243201
M. Wt: 236.31 g/mol
InChI Key: KYQPKRFMRALAID-UHFFFAOYSA-N
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Description

5-amino-6-(1-methyl-1H-imidazol-5-yl)-1-propylpiperidin-2-one is a complex organic compound that features a piperidinone core substituted with an amino group, a methyl-imidazole moiety, and a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-6-(1-methyl-1H-imidazol-5-yl)-1-propylpiperidin-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidinone core, followed by the introduction of the amino group and the methyl-imidazole moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

5-amino-6-(1-methyl-1H-imidazol-5-yl)-1-propylpiperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

5-amino-6-(1-methyl-1H-imidazol-5-yl)-1-propylpiperidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-amino-6-(1-methyl-1H-imidazol-5-yl)-1-propylpiperidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-fluoro-5-(1-methyl-1H-imidazol-2-yl)sulfanyl-N-1,3-thiazol-2-ylbenzamide
  • 1-methyl-1H-imidazol-2-ylmethanol
  • 1-butyl-1H-imidazol-4-ylmethanol

Highlighting Uniqueness

Compared to similar compounds, 5-amino-6-(1-methyl-1H-imidazol-5-yl)-1-propylpiperidin-2-one stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to interact with a broader range of molecular targets and participate in diverse chemical reactions, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H20N4O

Molecular Weight

236.31 g/mol

IUPAC Name

5-amino-6-(3-methylimidazol-4-yl)-1-propylpiperidin-2-one

InChI

InChI=1S/C12H20N4O/c1-3-6-16-11(17)5-4-9(13)12(16)10-7-14-8-15(10)2/h7-9,12H,3-6,13H2,1-2H3

InChI Key

KYQPKRFMRALAID-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(C(CCC1=O)N)C2=CN=CN2C

Origin of Product

United States

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